3-(1H-Pyrazol-3-yl)phenol

Description

The exact mass of the compound 3-(1H-pyrazol-5-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1H-Pyrazol-3-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Pyrazol-3-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

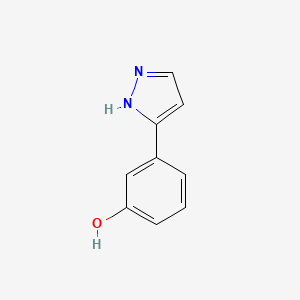

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-4-5-10-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAXMMKXGBJBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90702026 | |

| Record name | 3-(1H-Pyrazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904665-39-0 | |

| Record name | 3-(1H-Pyrazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1H-Pyrazol-3-yl)phenol chemical structure and properties

An In-Depth Technical Guide to 3-(1H-Pyrazol-3-yl)phenol: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Pyrazole-Phenol Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular scaffolds consistently reappear across a multitude of therapeutic targets. These are termed "privileged structures" for their proven ability to interact with diverse biological macromolecules. The pyrazole ring system is a quintessential example, forming the core of blockbuster drugs and countless investigational agents due to its unique electronic properties and versatile synthetic handles.[1][2] When fused with a phenol—another cornerstone of pharmacophore design renowned for its hydrogen-bonding capabilities—the resulting pyrazole-phenol motif becomes a powerful tool for medicinal chemists.

This guide provides an in-depth technical overview of a specific, high-value exemplar of this class: 3-(1H-Pyrazol-3-yl)phenol . We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its characterization, and the scientific rationale for its significant potential in drug development, particularly as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their programs.

Core Molecular Identity and Physicochemical Properties

3-(1H-Pyrazol-3-yl)phenol is a bifunctional organic molecule featuring a phenol ring connected at the meta-position to the C3 (or C5, via tautomerization) position of a pyrazole ring. This specific arrangement distinguishes it from other isomers and is critical to its interaction with biological targets.

(Image Source: PubChem CID 53439601)

The key structural features are the acidic phenolic hydroxyl (-OH) group and the pyrazole ring, which contains two nitrogen atoms. The pyrazole NH is a hydrogen bond donor, while the adjacent sp² nitrogen is a hydrogen bond acceptor. This duality is central to its utility in drug design.

Data Presentation: Physicochemical Characteristics

Quantitative data for 3-(1H-Pyrazol-3-yl)phenol are summarized below. While experimental data for this specific isomer is not widely published, computational predictions provide reliable estimates for strategic planning.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | PubChem[3] |

| Molecular Weight | 160.17 g/mol | PubChem[3] |

| IUPAC Name | 3-(1H-pyrazol-5-yl)phenol | PubChem[3] |

| PubChem CID | 53439601 | PubChem[3] |

| Predicted XlogP | 1.5 | PubChem[3] |

| Predicted TPSA | 38.05 Ų | ChemScene[4] |

| Hydrogen Bond Donors | 2 (Phenolic OH, Pyrazole NH) | ChemScene[4] |

| Hydrogen Bond Acceptors | 2 (Phenolic O, Pyrazole N) | ChemScene[4] |

| Predicted Mass (M+H)⁺ | 161.07094 m/z | PubChem[3] |

Synthesis and Structural Verification

The synthesis of C-aryl pyrazoles is a well-established field. A robust and widely applicable method involves the cyclization of an α,β-unsaturated ketone (a chalcone) with hydrazine.[5][6] This approach offers a logical and efficient pathway to 3-(1H-Pyrazol-3-yl)phenol, starting from the readily available 3'-hydroxyacetophenone.

Rationale for Synthetic Strategy

The chosen two-step strategy is predicated on reliability and scalability:

-

Claisen-Schmidt Condensation: This classic reaction forms the chalcone intermediate. It is high-yielding and uses common laboratory reagents. The 3-hydroxy group on the acetophenone is generally stable under these basic conditions.

-

Pyrazole Formation: The subsequent cyclization with hydrazine hydrate is a definitive reaction for creating the pyrazole ring from a 1,3-dicarbonyl equivalent.[7][8] The use of a simple acid catalyst like acetic acid ensures efficient ring closure.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating, where the successful isolation and characterization of the intermediate chalcone provides a quality control checkpoint before proceeding to the final cyclization.

Step 1: Synthesis of 1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one (3'-Hydroxychalcone)

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3'-hydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).

-

Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 20 mL water). The causality here is that the hydroxide deprotonates the methyl group of the acetophenone, forming an enolate which then attacks the benzaldehyde carbonyl.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The formation of a new, less polar spot indicates product formation.

-

Workup and Isolation: Once the reaction is complete, pour the mixture into 200 mL of cold, dilute HCl. This neutralizes the base and precipitates the product. Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure chalcone as a crystalline solid.

Step 2: Synthesis of 3-(1H-Pyrazol-3-yl)phenol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the synthesized 3'-hydroxychalcone (5 mmol) in glacial acetic acid (30 mL).

-

Hydrazine Addition: Add hydrazine hydrate (10 mmol, 2 eq.) to the suspension. The acetic acid serves as both a solvent and a catalyst to facilitate the initial Michael addition and subsequent cyclization/dehydration.

-

Reflux: Heat the reaction mixture to reflux (approx. 120 °C) for 6-8 hours. Monitor by TLC until the chalcone starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g). The product will precipitate out of the aqueous solution.

-

Purification: Filter the solid product, wash with copious amounts of cold water, and dry. Purify the crude material via column chromatography on silica gel (Eluent: Gradient of Hexane/Ethyl Acetate) to afford pure 3-(1H-Pyrazol-3-yl)phenol.

Visualization: Synthetic Workflow

Caption: A two-step synthesis of 3-(1H-Pyrazol-3-yl)phenol.

Structural Characterization: The Analytical Fingerprint

Confirming the identity and purity of the final compound is paramount. While no definitive published spectrum for this specific isomer is readily available, we can predict the expected spectroscopic data based on the known behavior of the pyrazole and phenol moieties from analogous structures.[9][10][11][12]

| Technique | Expected Observations |

| ¹H NMR | ~9.5-10.0 ppm (s, 1H): Phenolic -OH proton. ~12.0-13.0 ppm (br s, 1H): Pyrazole N-H proton. ~7.6 ppm (d, 1H): Pyrazole C4-H. ~6.6 ppm (d, 1H): Pyrazole C5-H. ~6.8-7.4 ppm (m, 4H): Aromatic protons of the phenol ring. |

| ¹³C NMR | ~157 ppm: Phenolic C-OH. ~145-155 ppm: Pyrazole C3/C5 carbons. ~130 ppm: Pyrazole C4 carbon. ~105-130 ppm: Aromatic carbons of the phenol ring. |

| FT-IR | ~3200-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations. ~3100 cm⁻¹: Aromatic C-H stretch. ~1580-1610 cm⁻¹: C=N and C=C stretching vibrations of the aromatic and pyrazole rings. |

| Mass Spec. | [M+H]⁺ at ~161.07 m/z: Confirms the molecular weight. Fragmentation would likely show loss of HCN and CO consistent with the pyrazole and phenol structures. |

Expert Insight: The broad, downfield signals for the OH and NH protons in ¹H NMR are characteristic and their presence is a strong indicator of successful synthesis. In mass spectrometry, high-resolution analysis (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical value.

Applications in Drug Discovery: A Potent Kinase Inhibitor Scaffold

The true value of 3-(1H-Pyrazol-3-yl)phenol lies in its potential as a therapeutic agent. The pyrazole scaffold is a cornerstone of kinase inhibitor design, and the specific geometry of this molecule makes it an ideal candidate for targeting the ATP-binding site of many protein kinases.[13][14]

Mechanism of Action: The Kinase Hinge-Binding Motif

Protein kinases share a conserved binding site for ATP. A key feature of this site is the "hinge region," a short stretch of amino acids that forms hydrogen bonds with the adenine ring of ATP. Effective kinase inhibitors work by mimicking these interactions.

The 3-(1H-Pyrazol-3-yl)phenol structure is perfectly pre-organized for this purpose:

-

Hydrogen Bond Donor: The pyrazole N-H group can act as a hydrogen bond donor, mimicking the N6-amino group of adenine.

-

Hydrogen Bond Acceptor: The adjacent pyrazole nitrogen can act as a hydrogen bond acceptor, mimicking the N1 of adenine.

-

Ancillary Interactions: The phenol group can form an additional crucial hydrogen bond with residues at the entrance of the ATP pocket, significantly enhancing binding affinity and selectivity.[15]

This "donor-acceptor" pattern allows the molecule to anchor itself within the kinase hinge, blocking the entry of ATP and thereby inhibiting the enzyme's function. This mechanism is fundamental to the action of many successful pyrazole-based kinase inhibitors, such as those targeting CDKs and RIPK1.[13]

Visualization: Proposed Kinase Inhibition Mechanism

Caption: Proposed binding of the molecule in a kinase ATP pocket.

Safety and Handling

As a phenolic compound containing a heterocyclic amine, 3-(1H-Pyrazol-3-yl)phenol should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Toxicity Profile: While specific data is unavailable, it should be treated as potentially hazardous. Phenols are known to be toxic and corrosive, and heterocyclic compounds can have unforeseen biological activity.

Conclusion

3-(1H-Pyrazol-3-yl)phenol is more than just a chemical entity; it is a strategically designed building block with immense potential. Its synthesis is achievable through robust, well-understood chemical transformations. Its structure, combining the proven pharmacophores of pyrazole and phenol in a specific meta-orientation, makes it a prime candidate for development as a kinase inhibitor for oncology, immunology, and other therapeutic areas. The insights provided in this guide are intended to empower research and development teams to unlock the full potential of this valuable molecular scaffold.

References

-

Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.). The UNC Asheville Journal of Undergraduate Scholarship. Retrieved from [Link]

-

Thamir, S. M. (2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate. Retrieved from [Link]

-

Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2023). International Journal of Innovative Research in Technology. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC. Retrieved from [Link]

-

Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Bandgar, B. P., et al. (2012). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

-

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. (n.d.). PubChem. Retrieved from [Link]

-

Wölfel, C., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Retrieved from [Link]

-

Aulakh, V. S., et al. (2015). Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Calarco, A., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Retrieved from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Rampey, M. E., et al. (1999). The Preparation of 2-(1-Phenyl-5-Phenyl or 5-Substituted Phenyl-1H-Pyrazol-3-Yl)Phenols from Trilit. Taylor & Francis Online. Retrieved from [Link]

-

Bercean, V. N., et al. (2008). Azoic compounds derivated from 1H-3-methyl-ethoxycarbonyl-5-amino-pyrazol and phenols. ResearchGate. Retrieved from [Link]

-

3-(1h-pyrazol-3-yl)phenol. (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis of 2-(1H-pyrazol-3-YL) phenols. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of new pyrano[2,3-c]pyrazole derivatives as 3-hydroxyflavone analogues. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Preparation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (6). (n.d.). MDPI. Retrieved from [Link]

-

Kausar, R., et al. (2009). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. PMC. Retrieved from [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Bakht, M. A., et al. (2014). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. Retrieved from [Link]

-

An efficient synthetic route to construct ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes and the corresponding ethanones... (2011). ResearchGate. Retrieved from [Link]

-

Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. (2022). ResearchGate. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Gotsko, M. D., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Retrieved from [Link]

- Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine. (2016). Google Patents.

-

Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. (n.d.). Thieme. Retrieved from [Link]

-

2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. (2009). ResearchGate. Retrieved from [Link]

-

He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Semantic Scholar. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. PubChemLite - 3-(1h-pyrazol-3-yl)phenol (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 4. ijirt.org [ijirt.org]

- 5. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]

- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-(4-Methyl-1H-pyrazol-3-yl)phenol | Benchchem [benchchem.com]

- 15. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Physicochemical Landscape of Pyrazole-Phenol Compounds: A Technical Guide for Drug Discovery

Abstract

The pyrazole-phenol scaffold represents a cornerstone in modern medicinal chemistry, underpinning a significant number of therapeutic agents with a broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the critical physicochemical characteristics of pyrazole-phenol compounds, offering a framework for researchers, scientists, and drug development professionals to understand and manipulate these properties for optimal therapeutic design. We will delve into the structural intricacies, acidity, lipophilicity, and hydrogen bonding capabilities that govern the pharmacokinetic and pharmacodynamic profiles of these vital molecules. This document is structured to provide not just a recitation of facts, but a causal understanding of experimental choices and a practical guide to key characterization methodologies.

The Pyrazole-Phenol Moiety: A Privileged Scaffold in Medicinal Chemistry

The fusion of a pyrazole and a phenol ring creates a unique molecular architecture with a rich and tunable set of physicochemical properties.[3][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, contributing to target binding and influencing solubility.[1][5] The phenolic hydroxyl group is a key determinant of acidity and a potent hydrogen bond donor, crucial for interactions with biological targets.[6] The synergistic interplay of these two moieties, combined with the potential for diverse substitutions on both rings, allows for the fine-tuning of electronic and steric properties to achieve desired biological outcomes.[7] This versatility has led to the development of numerous successful drugs across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[8][9][10]

Structural Elucidation: Unveiling the Three-Dimensional Architecture

A comprehensive understanding of the three-dimensional structure of pyrazole-phenol compounds is fundamental to rational drug design. The spatial arrangement of atoms dictates how a molecule interacts with its biological target and influences its physical properties.

Spectroscopic Characterization

A suite of spectroscopic techniques is employed to confirm the identity and purity of synthesized pyrazole-phenol compounds.[6][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. The chemical shifts of the pyrazole and phenol protons and carbons provide insights into the electronic environment and substitution patterns. A key feature in the ¹H NMR spectrum of many pyrazole-phenols is the signal for the N-H proton of the pyrazole ring, which can be broad or even absent due to rapid proton exchange, a phenomenon known as prototropic tautomerism.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. Characteristic stretching vibrations for the phenolic O-H group (typically a broad band around 3200-3600 cm⁻¹) and the pyrazole N-H group (around 3100-3500 cm⁻¹) are readily observed.[13][14]

-

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and is often used to monitor reactions or determine purity.[11] The absorption maxima can be influenced by the solvent and the substitution pattern on the aromatic rings.

X-Ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[15] This technique reveals precise bond lengths, bond angles, and the overall conformation of the molecule. Crucially, it elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.[16][17] Understanding these interactions is vital for predicting solid-state properties like solubility and stability.[18]

Acidity (pKa): A Critical Determinant of In Vivo Behavior

The acidity of both the phenolic hydroxyl group and the pyrazole N-H proton, quantified by their respective pKa values, is a paramount physicochemical parameter. The pKa dictates the ionization state of a molecule at a given pH, which in turn profoundly influences its solubility, membrane permeability, and binding to target proteins.[19] For instance, the pKa of the phenolic group typically ranges from 8 to 10, meaning it will be largely protonated at physiological pH (around 7.4).[20] The pyrazole N-H is generally less acidic.

Causality in pKa Determination Methodologies

The choice of method for pKa determination depends on factors such as the compound's solubility, purity, and the required accuracy.

-

Potentiometric Titration: This is a highly accurate and widely used method that involves titrating a solution of the compound with a strong base and monitoring the pH change.[20] It is considered a gold standard but requires a sufficient quantity of pure compound.

-

UV-Vis Spectrophotometry: This method is advantageous when only small amounts of the compound are available. It relies on the principle that the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra. By measuring the absorbance at various pH values, the pKa can be determined.[20]

-

NMR Spectroscopy: NMR can be a powerful tool for pKa determination, especially for compounds with poor water solubility or for determining the pKa of specific protons in a molecule.[21][22] The chemical shift of a proton adjacent to an ionizable group will change as a function of pH, and this change can be used to calculate the pKa.[23]

Lipophilicity (logP/logD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME). It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like pyrazole-phenols, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.[24]

A delicate balance is required: sufficient lipophilicity is necessary for the drug to cross biological membranes, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4][25]

Experimental Determination of Lipophilicity

-

Shake-Flask Method: This is the traditional and most accurate method for logP determination.[25][26] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition, and then measuring the concentration in each phase. While reliable, it can be time-consuming and labor-intensive.[27]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, indirect method where the retention time of the compound on a nonpolar stationary phase is correlated with its lipophilicity.[25] It is a high-throughput technique well-suited for screening large numbers of compounds.

Hydrogen Bonding: The Architect of Molecular Recognition

The ability of pyrazole-phenol compounds to form hydrogen bonds is central to their biological activity. The pyrazole ring offers both a hydrogen bond donor (N-H) and an acceptor (the second nitrogen atom), while the phenolic hydroxyl group is a strong hydrogen bond donor.[1][5] These interactions are critical for the specific recognition and binding of the drug to its target protein. In the solid state, hydrogen bonding plays a crucial role in the formation of stable crystal lattices and can influence the formation of co-crystals.[17][28]

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

-

Accurately weigh a precise amount of the pyrazole-phenol compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is an issue).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place the electrode in the solution of the pyrazole-phenol compound.

-

Add the standardized base in small, precise increments, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Protocol for logP Determination by the Shake-Flask Method

-

Preparation of Phases:

-

Mutually saturate n-octanol and water by vigorously mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Accurately weigh the pyrazole-phenol compound and dissolve it in one of the phases (usually the one in which it is more soluble).

-

Combine a known volume of this solution with a known volume of the other phase in a separatory funnel.

-

Shake the funnel for a predetermined time to allow for equilibration.

-

-

Phase Separation and Analysis:

-

Allow the phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP = log10(P).

-

Data Presentation

Table 1: Physicochemical Properties of Representative Pyrazole-Phenol Compounds

| Compound | Molecular Weight ( g/mol ) | pKa (Phenol) | logP |

| Example A | 250.28 | 9.2 | 2.5 |

| Example B | 312.34 | 8.7 | 3.1 |

| Example C | 288.72 | 9.5 | 2.1 |

Note: The values presented are hypothetical examples for illustrative purposes.

Visualizations

Figure 1: A conceptual diagram illustrating the central role of the physicochemical properties of the pyrazole-phenol scaffold in determining its biological activity.

Figure 2: An experimental workflow for the comprehensive physicochemical characterization of pyrazole-phenol compounds.

Conclusion

The pyrazole-phenol scaffold is a remarkably versatile platform in drug discovery, and a deep understanding of its physicochemical characteristics is indispensable for the successful development of novel therapeutics. By systematically evaluating and modulating properties such as acidity, lipophilicity, and hydrogen bonding potential, medicinal chemists can rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of these important compounds, ultimately paving the way for the next generation of pyrazole-phenol-based medicines.

References

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

ResearchGate. (2025). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). [Link]

-

PubMed. (n.d.). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. [Link]

-

ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

-

The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]

-

Bentham Science Publisher. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]

-

Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

ResearchGate. (2025). Practical methods for the measurement of log P for surfactants. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

-

ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. [Link]

-

ResearchGate. (2025). Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

PMC - NIH. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]

-

ACS Publications. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. [Link]

-

PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

ACS Publications. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. [Link]

-

NIH. (n.d.). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. [Link]

- Books. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals.

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

Ask this paper | Bohrium. (n.d.). x-ray-crystallographic-comparison-of-pyrazole-subsidiaries. [Link]pyrazole-subsidiaries-p-374092658)

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. rroij.com [rroij.com]

- 5. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. X-ray crystallographic comparison of pyrazole subsidiaries: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 20. m.youtube.com [m.youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. enamine.net [enamine.net]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. acdlabs.com [acdlabs.com]

- 27. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 28. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-(1H-Pyrazol-3-yl)phenol and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(1H-pyrazol-3-yl)phenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its prevalence in pharmaceuticals, from anti-inflammatory agents to kinase inhibitors, underscores the importance of efficient and versatile synthetic strategies.[3][4] This technical guide provides a comprehensive overview of the primary synthetic routes to 3-(1H-pyrazol-3-yl)phenol and its analogues. It delves into the mechanistic underpinnings of key chemical transformations, offers detailed experimental protocols, and presents a comparative analysis of different methodologies to aid researchers in selecting the optimal approach for their specific needs.

Introduction: The Significance of the Pyrazolylphenol Moiety

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts unique physicochemical properties that are highly desirable in drug design.[3] When coupled with a phenol group, the resulting 3-(1H-pyrazol-3-yl)phenol structure offers a versatile platform for creating libraries of bioactive molecules. The phenolic hydroxyl group provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. The pyrazole moiety, acting as a bioisostere for other aromatic systems, can enhance metabolic stability, improve solubility, and modulate the electronic properties of the molecule.[3] The vast therapeutic landscape of pyrazole-containing drugs, including celecoxib (an anti-inflammatory drug) and various kinase inhibitors used in oncology, highlights the continued interest in developing novel synthetic routes to this important class of compounds.[3][5]

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to devising a synthesis for 3-(1H-pyrazol-3-yl)phenol begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.[6][7]

Caption: Retrosynthetic analysis of 3-(1H-Pyrazol-3-yl)phenol.

The primary disconnection points are the C-N bonds of the pyrazole ring. This leads to two key classes of precursors: 1,3-dicarbonyl compounds and α,β-unsaturated ketones (chalcones) . Both of these intermediates can be condensed with hydrazine to form the pyrazole ring.

Synthetic Strategies

Several robust methods have been developed for the synthesis of 3-(1H-pyrazol-3-yl)phenol and its analogues. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.

The 1,3-Diketone Route: A Classic and Versatile Approach

This is one of the most fundamental and widely employed methods for pyrazole synthesis.[8][9] The core of this strategy is the condensation of a 1,3-diketone with hydrazine or its derivatives.

Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.

Caption: Synthetic workflow via the 1,3-diketone intermediate.

Experimental Protocol: Synthesis of 3-(1H-Pyrazol-3-yl)phenol via a 1,3-Diketone Intermediate [8][9]

Step 1: Synthesis of 1-(3-hydroxyphenyl)-3-phenylpropane-1,3-dione (A 1,3-Diketone)

-

To a solution of 3-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., toluene), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30 minutes to allow for the formation of the enolate.

-

Slowly add the desired acylating agent, for example, ethyl benzoate (1.2 eq), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is neutral.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diketone.

Step 2: Cyclization to form 3-(1H-Pyrazol-3-yl)phenol

-

Dissolve the purified 1-(3-hydroxyphenyl)-3-phenylpropane-1,3-dione (1.0 eq) in a protic solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.1 - 1.5 eq) to the solution.

-

Reflux the reaction mixture for 2-6 hours, monitoring for completion by TLC.

-

After cooling to room temperature, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-(1H-pyrazol-3-yl)phenol.

Table 1: Comparison of Reaction Conditions for 1,3-Diketone Synthesis

| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| NaH | Toluene | 0 to RT | 60-80 | [9] |

| LDA | THF | -78 to RT | 70-90 | [8] |

| K₂CO₃ | DMF | 80 | 50-70 |

Yields are approximate and can vary based on the specific substrates and reaction scale.

The Chalcone Route: A Stepwise Approach

Another prevalent method involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones.[10][11][12] This two-step process begins with a Claisen-Schmidt condensation to form the chalcone, followed by its reaction with hydrazine.[5][13][14]

Mechanism: The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde with a ketone to form the chalcone.[15] The subsequent reaction with hydrazine proceeds through a Michael addition, followed by intramolecular cyclization and dehydration to yield the pyrazole.

Caption: Synthetic workflow via the chalcone intermediate.

Experimental Protocol: Synthesis of 3-(1H-Pyrazol-3-yl)phenol via a Chalcone Intermediate [12][16]

Step 1: Synthesis of (E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one (A Chalcone)

-

Dissolve 3-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq), to the mixture.

-

Stir the reaction at room temperature for 4-8 hours. The formation of a precipitate often indicates product formation.

-

Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to form 3-(1H-Pyrazol-3-yl)phenol

-

Suspend the purified chalcone (1.0 eq) in a solvent such as glacial acetic acid or ethanol.[12]

-

Add hydrazine hydrate (1.2-2.0 eq) to the suspension.

-

Reflux the mixture for 4-12 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-(1H-pyrazol-3-yl)phenol.

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach for Analogue Synthesis

For the synthesis of more complex analogues, particularly those with aryl or heteroaryl substituents on the pyrazole ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are invaluable.[17][18][19] This approach typically involves the coupling of a halogenated pyrazole with a boronic acid or ester.

Mechanism: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halopyrazole, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[20]

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of an Aryl-Substituted Pyrazolylphenol Analogue [19][21]

-

To a reaction vessel, add the bromo-pyrazolylphenol (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the desired coupled product.

Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling of Halopyrazoles

| Catalyst | Ligand | Base | Solvent System | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 60-90 | [19] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 75-95 | [21] |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 65-85 |

Yields are substrate-dependent and may require optimization.

Troubleshooting and Optimization

Low Yields in 1,3-Diketone Synthesis:

-

Issue: Incomplete enolate formation.

-

Solution: Ensure anhydrous conditions and use a stronger base or a different solvent system. The choice of base is critical; for less acidic ketones, a stronger base like LDA is often necessary.[8][9]

-

Issue: Side reactions of the acylating agent.

-

Solution: Add the acylating agent slowly at a low temperature to control the reaction rate and minimize side reactions.

Poor Regioselectivity in Pyrazole Formation from Unsymmetrical Diketones:

-

Issue: Formation of a mixture of regioisomers.

-

Solution: The reaction of unsymmetrical 1,3-diketones with hydrazine can lead to two possible pyrazole regioisomers. The selectivity is often influenced by the electronic and steric nature of the substituents on the diketone and the reaction pH. Acidic conditions tend to favor the attack of the more basic nitrogen of hydrazine at the more electrophilic carbonyl carbon.

Difficulties in Suzuki-Miyaura Coupling:

-

Issue: Catalyst deactivation.

-

Solution: The unprotected N-H of the pyrazole can sometimes coordinate to the palladium center and inhibit catalysis.[21] Using a suitable N-protecting group (e.g., Boc, Trityl) that can be removed later might be necessary. Alternatively, specific ligand systems have been developed to overcome this issue.[21]

-

Issue: Homocoupling of the boronic acid.

-

Solution: Ensure thorough degassing of the solvents to remove oxygen, which can promote homocoupling. Using the appropriate stoichiometry of reagents is also crucial.

Conclusion

The synthesis of 3-(1H-pyrazol-3-yl)phenol and its analogues can be achieved through several reliable and adaptable synthetic routes. The classical 1,3-diketone and chalcone pathways offer robust and cost-effective methods for accessing the core scaffold. For the generation of diverse libraries of analogues with intricate substitution patterns, modern palladium-catalyzed cross-coupling reactions provide unparalleled versatility. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount for achieving high yields and purity. This guide provides a solid foundation for researchers to confidently approach the synthesis of these medicinally important compounds.

References

- Aryl pyrazole synthesis via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry.

- Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (n.d.). Current Organic Chemistry.

- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. (2021). Journal of Visualized Experiments.

- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. (2021). Journal of Visualized Experiments.

- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2025).

- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). European Journal of Chemistry.

- Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condens

- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2010). HETEROCYCLES.

- Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. (n.d.). SciSpace.

- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.).

- Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. (2025).

- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega.

- Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (n.d.). Oriental Journal of Chemistry.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).

- Synthesis of N‐(o‐alkylphenyl) pyrazole with 1,3‐diketone, hydrazine, and maleimide. (n.d.).

- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (2025). BenchChem.

- 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. (2006). Organic Letters.

- 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (2006). Organic Chemistry Portal.

- Synthesis of 3-phenyl-1H-pyrazole derivatives. (n.d.).

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.).

- Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). (2025).

- Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (n.d.).

- Synthesis of 2-(1H-pyrazol-3-YL) phenols. (2025).

- Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (n.d.). MDPI.

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.).

- Outline the retrosynthetic analysis and corresponding synthesis of any th... (2025). Filo.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.).

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.

- 3-(1h-pyrazol-3-yl)phenol (C9H8N2O). (n.d.). PubChemLite.

- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011).

- RETROSYNTHESIS APPROACH FOR ORGANIC COMPOUNDS. (n.d.). International Journal of Novel Research and Development.

- Retrosynthesis. (n.d.). Dean & Francis.

- Retrosynthesis of a Pyrazolone - Chemistry of Medicinal Drugs 5. (2024). YouTube.

Sources

- 1. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 6. ijnrd.org [ijnrd.org]

- 7. deanfrancispress.com [deanfrancispress.com]

- 8. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. ijirt.org [ijirt.org]

- 12. scispace.com [scispace.com]

- 13. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach [jove.com]

- 16. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 17. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sci-hub.ru [sci-hub.ru]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(1H-Pyrazol-3-yl)phenol: A Technical Guide for Researchers

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-(1H-Pyrazol-3-yl)phenol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its application and development. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

Molecular Structure and Key Features

3-(1H-Pyrazol-3-yl)phenol possesses a unique molecular architecture, integrating a phenolic moiety with a pyrazole ring. This combination of functional groups is anticipated to give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Figure 1: Chemical structure of 3-(1H-Pyrazol-3-yl)phenol.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 3-(1H-Pyrazol-3-yl)phenol, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement, confirming its molecular formula.

Table 1: Predicted Mass Spectrometry Data for C₉H₈N₂O

| Ion Species | Predicted m/z |

| [M]⁺ | 160.0637 |

| [M+H]⁺ | 161.0715 |

| [M+Na]⁺ | 183.0534 |

| [M-H]⁻ | 159.0558 |

Data is based on theoretical calculations and may vary slightly in experimental conditions.

The fragmentation pattern in the mass spectrum will be influenced by the stability of the pyrazole and phenol rings. Common fragmentation pathways for phenols include the loss of CO (28 Da) and a formyl radical (HCO·, 29 Da)[1]. The pyrazole ring can undergo characteristic cleavages, and the interplay of these fragmentation patterns will provide valuable structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(1H-Pyrazol-3-yl)phenol is expected to exhibit characteristic absorption bands corresponding to the O-H, N-H, C-H, C=C, and C-N bonds.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3600-3200 (broad) | O-H stretch (phenol) | Strong |

| 3300-3100 | N-H stretch (pyrazole) | Medium |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1450 | Aromatic C=C ring stretch | Strong |

| 1590-1500 | C=N stretch (pyrazole) | Medium |

| 1400-1260 | In-plane O-H bend | Strong |

| 1260-1000 | C-O stretch (phenol) | Strong |

| 900-675 | Out-of-plane C-H bend | Strong |

The broadness of the O-H stretching band is a hallmark of phenols and is due to intermolecular hydrogen bonding[1][2]. The N-H stretch of the pyrazole ring is also a key diagnostic feature. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 3-(1H-Pyrazol-3-yl)phenol are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the phenol and pyrazole rings, as well as the exchangeable protons of the hydroxyl and amine groups. Chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.

Sources

An In-depth Technical Guide to the Biological Activity of Pyrazole-Containing Molecules

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a multitude of clinically successful drugs. This guide provides a comprehensive exploration of the biological activities of pyrazole-containing molecules, intended for researchers, scientists, and professionals in drug development. We will delve into the structural significance of the pyrazole core, explore its diverse therapeutic applications, detail the mechanisms of action of key pyrazole-based drugs, and provide practical, field-proven experimental protocols for evaluating the biological activity of novel pyrazole derivatives.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

First described by Ludwig Knorr in 1883, the pyrazole ring is a unique pharmacophore that has demonstrated a broad spectrum of biological activities.[1] Its structure, a five-membered ring with the molecular formula C₃H₄N₂, allows for a wide range of substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[1] This adaptability is a key reason why pyrazole is considered a "privileged scaffold" in drug discovery.

The pyrazole ring can act as a bioisostere for other aromatic rings like benzene, offering advantages such as improved metabolic stability, enhanced potency, and better physicochemical properties like lipophilicity and water solubility.[2][3] The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[2] This dual functionality is critical for the high affinity and selectivity observed in many pyrazole-containing drugs.

Therapeutic Landscape of Pyrazole-Containing Drugs

The versatility of the pyrazole core is reflected in the wide array of therapeutic areas where pyrazole-containing drugs have made a significant impact.[4][5] Over 40 drugs containing this scaffold have received FDA approval, targeting a diverse range of clinical conditions.[2]

Table 1: Prominent FDA-Approved Pyrazole-Containing Drugs and Their Therapeutic Applications [2][3][5]

| Drug Name | Therapeutic Area | Primary Mechanism of Action |

| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |

| Sildenafil | Erectile Dysfunction, Pulmonary Hypertension | Phosphodiesterase 5 (PDE5) Inhibitor |

| Ibrutinib | Oncology (B-cell malignancies) | Bruton's Tyrosine Kinase (BTK) Inhibitor |

| Ruxolitinib | Oncology (Myelofibrosis), Autoimmune | Janus Kinase (JAK1/2) Inhibitor |

| Niraparib | Oncology (Ovarian Cancer) | Poly (ADP-ribose) Polymerase (PARP) Inhibitor |

| Baricitinib | Rheumatoid Arthritis, Alopecia Areata | Janus Kinase (JAK1/2) Inhibitor |

| Umbralisib | Oncology (Lymphoma) | PI3K-delta and Casein Kinase 1-epsilon Inhibitor |

| Berotralstat | Hereditary Angioedema | Plasma Kallikrein Inhibitor |

| Pralsetinib | Oncology (NSCLC, Thyroid Cancer) | RET Receptor Tyrosine Kinase Inhibitor |

| Ceftolozane | Antibacterial | β-lactamase Inhibitor |

This table is not exhaustive but highlights the breadth of diseases addressed by pyrazole-based therapeutics, underscoring the scaffold's importance in modern medicine.

Unraveling the Mechanisms of Action: A Deeper Dive

The biological activity of pyrazole derivatives stems from their ability to interact with specific molecular targets, modulating their function. The following sections explore the mechanisms of action for key classes of pyrazole-containing drugs, illustrating the critical role of the pyrazole core in target engagement.

Anti-inflammatory Activity: The Case of Celecoxib and COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Celecoxib, a diaryl-substituted pyrazole, is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[2]

The selectivity of celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the specific interactions facilitated by its pyrazole ring and the attached benzenesulfonamide moiety within the larger, more accommodating active site of COX-2.[6][7] This targeted inhibition reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a framework for assessing the selective inhibitory activity of novel pyrazole compounds against COX enzymes.

Objective: To determine the IC₅₀ values of test compounds against human COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated with the test compound or vehicle control in a suitable buffer (e.g., Tris-HCl) containing a heme cofactor.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.

-

Measurement of Prostaglandin Production: The reaction is allowed to proceed for a defined period at 37°C and then terminated. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC₅₀ values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality and Self-Validation: This assay directly measures the enzymatic activity of the target proteins. The inclusion of both COX-1 and COX-2 allows for the determination of selectivity. A compound with a significantly lower IC₅₀ for COX-2 compared to COX-1 is considered a selective inhibitor. The use of a known selective inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., ibuprofen) as positive controls validates the assay's performance.

Anticancer Activity: Targeting Key Signaling Pathways

Pyrazole derivatives have emerged as powerful agents in oncology, targeting various components of cancer cell signaling pathways.[8][9]

-

Kinase Inhibition: A significant number of pyrazole-based anticancer drugs are kinase inhibitors.[8] For instance, Ruxolitinib and Baricitinib target Janus kinases (JAKs), which are crucial for cytokine signaling pathways that drive the proliferation of certain cancer cells and contribute to inflammatory responses in autoimmune diseases.[2] Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway that is dysregulated in many B-cell malignancies.[2] The pyrazole moiety in these inhibitors often forms critical hydrogen bonds and π-π stacking interactions within the ATP-binding pocket of the target kinase, leading to potent and selective inhibition.[2]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives exert their anticancer effects by disrupting microtubule dynamics.[10][11] They can inhibit the polymerization of tubulin into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[10]

Experimental Workflow: Assessing Anticancer Activity of Pyrazole Derivatives

This workflow outlines a logical progression of experiments to evaluate the anticancer potential of novel pyrazole compounds.

Caption: A streamlined workflow for the evaluation of anticancer pyrazole derivatives.

Antimicrobial Activity: A Growing Area of Interest

The emergence of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrazole derivatives have shown promising activity against a range of pathogens.[12][13]

-

Mechanism of Action: The antimicrobial mechanisms of pyrazoles are diverse. Some compounds inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.[14] Others may disrupt cell wall synthesis or interfere with other vital metabolic pathways.[2] For example, Ceftolozane , a cephalosporin antibiotic, is combined with the β-lactamase inhibitor tazobactam; the pyrazole ring in ceftolozane enhances its stability against certain β-lactamases.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the antimicrobial potency of a compound.

Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium.

-

Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism only) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Causality and Self-Validation: This assay directly links the concentration of the compound to the inhibition of microbial growth. The inclusion of a known antibiotic as a positive control ensures the validity of the experimental setup and the susceptibility of the test organism.

The Role of the Pyrazole Ring in Drug Design and Structure-Activity Relationships (SAR)

The pyrazole ring is not merely a passive scaffold; it actively contributes to the pharmacological properties of a molecule.[2] Medicinal chemists leverage the unique features of the pyrazole ring in several ways:

-

As a Bioisostere: Replacing a phenyl or other heterocyclic ring with a pyrazole can improve metabolic stability and solubility while maintaining or enhancing biological activity.[2]

-

As a Hydrogen Bonding Moiety: The N-1 and N-2 atoms of the pyrazole ring can participate in crucial hydrogen bonding interactions with the target protein, anchoring the molecule in the active site.[2]

-

As a Scaffold for Diverse Substitutions: The carbon and nitrogen atoms of the pyrazole ring can be readily functionalized, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4]

The systematic modification of substituents on the pyrazole ring and the analysis of the resulting changes in biological activity form the basis of Structure-Activity Relationship (SAR) studies. These studies are essential for rational drug design and the optimization of lead compounds.[2]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[3] The increasing number of pyrazole-containing drugs entering clinical trials and the market is a testament to its enduring value in medicinal chemistry.[2] Future research will likely focus on:

-

Novel Therapeutic Targets: Exploring the potential of pyrazole derivatives against new and challenging disease targets.

-

Hybrid Molecules: Designing hybrid molecules that combine the pyrazole scaffold with other pharmacophores to achieve multi-target activity or improved drug delivery.

-

Computational Approaches: Utilizing computational tools, such as molecular docking and dynamics simulations, to accelerate the design and discovery of novel pyrazole-based drugs.[15]

References

-

Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. (2025). ResearchGate. Retrieved from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chilean Chemical Society. Retrieved from [Link]

-

Recently Reported Biological Activities of Pyrazole Compounds. ResearchGate. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Retrieved from [Link]

-

Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Retrieved from [Link]

-

FDA-approved anti-inflammatory drugs with pyrazole derivatives. ResearchGate. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Retrieved from [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Center for Biotechnology Information. Retrieved from [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. Retrieved from [Link]

-

Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. MDPI. Retrieved from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. srrjournals.com [srrjournals.com]

- 10. mdpi.com [mdpi.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Applications of Pyrazole Derivatives

Foreword: The Pyrazole Core - A Privileged Scaffold in Modern Drug Discovery